Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

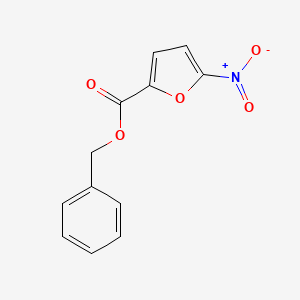

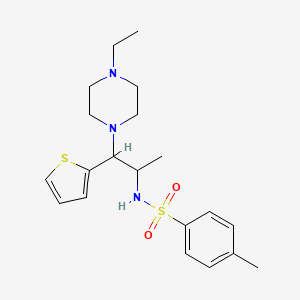

“Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate” is a chemical compound with the molecular formula C19H22N4O5S . It is a derivative of piperidine, which is an important synthetic fragment for designing drugs .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate” was determined using a dual-space algorithm and refined by full-matrix least squares against F2 .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Applications De Recherche Scientifique

Synthesis and Application in Antimicrobial Activity

- Synthesis of Novel Heterocycles : Studies demonstrate the synthesis of new heterocyclic compounds based on pyrazole, pyran, and pyridine derivatives, showing potential antimicrobial activities. These compounds are synthesized through various chemical reactions, indicating the versatility of sulfonamide and carbamate groups in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Activity

- Potential Anticancer Agents : Research into pyridine-sulfonamide and phenylcarbamate derivatives has led to compounds with significant in vitro anticancer activity. Some compounds showed promising activity profiles and selectivity toward leukemia, colon cancer, and melanoma cells, highlighting the therapeutic potential of these chemotypes in cancer treatment (Szafrański & Sławiński, 2015).

Herbicidal Activity

- Herbicide Development : The synthesis of aryl(4-substituted pyridin-3-yl)methyl carbamates has been investigated for their herbicidal efficacy. Certain compounds exhibited high herbicidal activity against weeds while being safe for transplanted rice, underscoring the potential of these compounds in agricultural applications. The study also explored the structural requirements for achieving optimal herbicidal activity without phytotoxicity (Nakayama et al., 2012).

Orientations Futures

Piperidine derivatives play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate”, is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Mode of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . The specific pathways and their downstream effects influenced by this compound would need further investigation.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications . The specific effects of this compound would need further investigation.

Propriétés

IUPAC Name |

methyl N-[4-[3-(pyridin-3-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-28-19(25)22-15-6-8-17(9-7-15)29(26,27)23-11-3-4-14(13-23)18(24)21-16-5-2-10-20-12-16/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUCWZOADKCKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2925161.png)

![N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2925165.png)

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)

![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)